BTC,tetrapotassiumsalt

Description

Significance of Cation Dynamics Monitoring in Contemporary Research

The monitoring of cation dynamics is fundamental to understanding a vast array of biological and chemical processes. Cations such as Ca²⁺, K⁺, and Na⁺ are crucial for cellular communication, muscle contraction, neurotransmission, and serve as essential second messengers in signaling pathways. stratech.co.ukresearchgate.net The ability to visualize and quantify fluctuations in the concentrations of these ions in real-time and with high spatial resolution has revolutionized life sciences. nih.govfrontiersin.org In neuroscience, for example, tracking calcium ion (Ca²⁺) influx is a proxy for neuronal activity. units.it Similarly, monitoring ion transport across cell membranes is vital for studying the function of ion channels and transporters, which are implicated in numerous physiological and pathological states. plos.orgscispace.com The development of sophisticated tools to measure these dynamics allows researchers to investigate everything from the fundamental mechanisms of cellular function to the effects of potential therapeutic agents on ion channel activity. nih.gov

Principles of Fluorescent Probe Design and Sensing Mechanisms

The design of fluorescent probes for detecting ions is a sophisticated area of chemistry that combines a fluorophore (a molecule that can re-emit light upon light excitation) with a recognition moiety (a component that selectively binds to the target ion). frontiersin.orgrsc.org The fundamental principle involves modulating the fluorescence properties of the fluorophore upon binding of the analyte. researchgate.net

Several key mechanisms are employed in probe design:

Photo-induced Electron Transfer (PeT): In many sensors, the ion chelator acts as an electron donor that quenches the fluorophore's fluorescence in the unbound state. Upon binding the target ion, this electron transfer is inhibited, leading to a "turn-on" fluorescent response. frontiersin.orgnih.gov

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution of the probe upon ion binding, leading to a shift in the emission or excitation wavelength. nih.gov

Förster Resonance Energy Transfer (FRET): This strategy uses a pair of fluorophores (a donor and an acceptor). The binding of an analyte induces a conformational change that alters the distance or orientation between the two, changing the efficiency of energy transfer and thus the ratio of their emissions. nih.govnih.gov

Ratiometric Sensing: Probes that exhibit a shift in either their excitation or emission wavelength upon ion binding are known as ratiometric indicators. researchgate.netrsc.org By measuring the ratio of fluorescence intensities at two different wavelengths, these probes allow for more accurate quantification of ion concentrations, as the measurement is largely independent of probe concentration, cell thickness, and photobleaching. thermofisher.comthermofisher.com

The ideal fluorescent indicator should possess several key characteristics, including high specificity for the target ion, appropriate affinity (measured by the dissociation constant, Kd), high brightness, and photostability. frontiersin.orgaxispharm.com

Classification of Fluorescent Indicators and the Position of Benzothiazole (B30560) Coumarin (B35378) (BTC) Derivatives

Fluorescent indicators can be broadly classified into two main categories: synthetic small-molecule indicators and genetically encoded indicators (GEFIs). frontiersin.orgmdpi.com

Synthetic Small-Molecule Indicators: These are chemically synthesized probes that can often be loaded into cells, frequently as acetoxymethyl (AM) esters which are cleaved by intracellular esterases to release the active indicator. stratech.co.uk They can be further categorized by their response type (e.g., intensity-based "turn-on" or ratiometric) and their chemical scaffold. researchgate.net Common scaffolds include fluorescein, rhodamine, and coumarin. nih.govaxispharm.com

Genetically Encoded Fluorescent Indicators (GEFIs): These are protein-based sensors, such as the widely used GCaMP, which is a fusion of a fluorescent protein, calmodulin, and the M13 peptide. nih.govwikipedia.org Their key advantage is the ability to be targeted to specific cell types or subcellular organelles for precise expression. nih.govfrontiersin.org

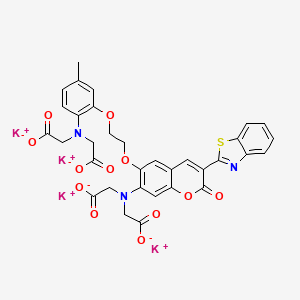

Benzothiazole Coumarin (BTC), tetrapotassium salt , falls under the category of a synthetic small-molecule indicator. caymanchem.com Specifically, it is a ratiometric indicator based on a coumarin-benzothiazole scaffold. thermofisher.comthermofisher.comekb.eg Upon binding to calcium, BTC exhibits a shift in its excitation maximum from approximately 480 nm to around 400-401 nm, while the emission remains centered near 529-540 nm. caymanchem.comaatbio.com This property allows for dual-excitation ratiometric measurements. thermofisher.com BTC is characterized as a low-affinity Ca²⁺ indicator, with a dissociation constant (Kd) in the micromolar range (approximately 7-26 µM). caymanchem.comnih.govcaymanchem.com This makes it particularly well-suited for quantifying the high intracellular calcium concentrations that might be underestimated by higher-affinity indicators like Fura-2. thermofisher.comthermofisher.com

Properties

IUPAC Name |

tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHVYTMJZUGPBU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25K4N3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzothiazole Coumarin Based Indicators

Strategies for the Construction of the Benzothiazole-Coumarin Fluorophore Backbone

Key Precursors and Coupling Reactions

The synthesis of the benzothiazole-coumarin backbone is commonly achieved via the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the condensation of a carbonyl group with a compound containing an active methylene (B1212753) group. In the context of BTC synthesis, the key precursors are a substituted 2-hydroxybenzaldehyde and an active methylene compound bearing a benzothiazole (B30560) group, such as 2-cyanomethylbenzothiazole or ethyl 2-benzothiazolylacetate. nih.gov

The reaction proceeds by a base-catalyzed condensation of the aldehyde with the active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring. The choice of substituents on the 2-hydroxybenzaldehyde precursor is crucial as it determines the substitution pattern on the final coumarin ring, which in the case of BTC, would require hydroxyl groups at the 6 and 7 positions to allow for further functionalization.

Key Precursors for Benzothiazole-Coumarin Backbone Synthesis:

| Precursor Type | Example | Role in Synthesis |

| Substituted Salicylaldehyde | 2,4,5-Trihydroxybenzaldehyde | Forms the coumarin ring and provides hydroxyl groups for later functionalization. |

| Active Methylene Compound | 2-Cyanomethylbenzothiazole | Provides the benzothiazole moiety and the active methylene group for condensation. |

Optimization of Reaction Conditions and Yields

The efficiency of the Knoevenagel condensation for synthesizing benzothiazolyl-coumarins is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netscispace.com

Catalysts: A variety of bases can be used to catalyze the reaction, with piperidine (B6355638) being a common choice. nih.gov Other catalysts such as sodium hydroxide (B78521) and L-proline have also been employed successfully. nih.govscispace.com The catalyst's role is to deprotonate the active methylene compound, facilitating its nucleophilic attack on the aldehyde.

Solvents: The choice of solvent can significantly impact reaction rates and yields. Ethanol is a frequently used solvent for this condensation. nih.gov In line with green chemistry principles, water has also been explored as a reaction medium, often with excellent results. researchgate.net Solvent-free conditions, sometimes in conjunction with microwave irradiation, have also been developed to accelerate the reaction and simplify purification.

Temperature and Reaction Time: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen solvent/catalyst system. Reaction times can vary from a few minutes under microwave conditions to several hours for conventional heating methods. scispace.com

Table of Optimized Knoevenagel Condensation Conditions for Coumarin Synthesis:

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| L-proline (10) | Acetonitrile (B52724) | 80 | 18 | 94 |

| Piperidine (catalytic) | Ethanol | Reflux | 4 | 85-90 |

| NaOH (4%) | Ethanol | Room Temp | 6 | 80-85 |

| Li2SO4 (catalytic) | Solvent-free (Ultrasound) | 50 | 0.25 | 96-97 |

This table represents typical conditions and yields for Knoevenagel condensations leading to coumarin derivatives and is intended to be illustrative of the optimization process.

Functionalization and Chelation Moiety Integration

Following the synthesis of the benzothiazole-coumarin backbone, the next critical stage is the introduction of the chelation moieties. For BTC, this involves the attachment of polycarboxylic acid ligands, specifically N,N-bis(carboxymethyl)amino (iminodiacetic acid, IDA) groups, which are responsible for binding metal ions.

Design and Introduction of Polycarboxylic Acid Ligands

The introduction of IDA groups onto the phenolic hydroxyls of the coumarin backbone and the separate phenoxy side-chain is a key step in creating the final indicator molecule. A highly effective method for this transformation is the Mannich reaction. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the context of phenols, it allows for the introduction of an aminomethyl group onto the aromatic ring.

A refined and highly practical one-flask procedure for this transformation involves the use of pre-formed cesium iminodiacetate. researchgate.net In this methodology, iminodiacetic acid is first converted to its cesium salt using cesium carbonate or cesium hydroxide. This salt then reacts with the phenolic compound and paraformaldehyde. The cesium salt of the resulting N-(hydroxybenzyl)iminodiacetic acid can then be directly alkylated if necessary, or in the case of BTC synthesis, the reaction is performed on the hydroxyl groups of the coumarin and the phenoxy precursor.

The complex structure of BTC, with its ether linkage, suggests a modular approach where a precursor phenol, already containing an IDA group, is linked to the coumarin backbone.

Table of Optimized Conditions for Phenol-Mannich Condensation with Iminodiacetic Acid:

| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |

| Cs2CO3 (1.3) | 2-Methoxyethanol | 65-80 | 21 | 60-75 |

| CsOH (2.1) | Ethanol | 65 | 21 | 55-70 |

This table illustrates typical conditions for the cesium-mediated Mannich condensation of phenols with iminodiacetic acid, which is a key step in attaching the chelating groups.

Formation and Purification of the Tetrapotassium Salt

The final step in the synthesis of BTC is the conversion of the polycarboxylic acid form of the molecule into its tetrapotassium salt. This is a crucial step as the salt form confers water solubility, which is essential for its application as a biological indicator.

The formation of the tetrapotassium salt is typically achieved by a straightforward acid-base neutralization reaction. The purified polycarboxylic acid form of BTC is dissolved in a suitable solvent, often water or a mixture of water and a co-solvent like methanol (B129727) or ethanol. A stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), is then added. The reaction is monitored by pH to ensure complete neutralization of all four carboxylic acid protons.

Purification of the final salt is critical to remove any unreacted starting materials, by-products from the preceding synthetic steps, and excess potassium salts. Common purification techniques for complex, water-soluble dyes include:

Recrystallization: The crude salt is dissolved in a minimum amount of a hot solvent (e.g., water or ethanol/water) and allowed to cool slowly, causing the pure product to crystallize.

Precipitation: The salt can be precipitated from its aqueous solution by the addition of a miscible organic solvent in which it is insoluble, such as isopropanol (B130326) or acetone.

Dialysis or Size Exclusion Chromatography: These techniques can be used to remove small molecule impurities and excess salts.

Reverse-Phase Chromatography: For high-purity applications, preparative HPLC on a C18 column can be employed to isolate the desired product.

After purification, the final product is typically isolated by lyophilization (freeze-drying) to yield a stable, solid powder. The purity is then confirmed using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Table of Compound Names:

| Abbreviation | Full Chemical Name |

| BTC, tetrapotassium salt | N-[3-(2-benzothiazolyl)-6-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-oxo-2H-1-benzopyran-7-yl]-N-(carboxymethyl)-glycine, tetrapotassium salt |

| IDA | Iminodiacetic acid |

| KOH | Potassium hydroxide |

| K2CO3 | Potassium carbonate |

Salt Formation Procedures

The compound BTC, tetrapotassium salt, is the water-soluble form of the fluorescent ion indicator BTC. The synthesis of this salt involves the neutralization of the corresponding polycarboxylic acid form of the BTC molecule. While specific literature detailing the exact industrial synthesis protocol for BTC, tetrapotassium salt is proprietary, the procedure can be inferred from standard chemical principles.

The precursor molecule, the free acid form of BTC, possesses four carboxylic acid groups that are responsible for its ion-chelating properties. To convert this lipophilic molecule into a water-soluble salt, it is treated with a stoichiometric amount of a potassium base. A common and effective method involves dissolving the free acid in a suitable organic solvent and adding four equivalents of potassium hydroxide (KOH), typically as an aqueous solution. The reaction proceeds as a standard acid-base neutralization:

BTC-(COOH)₄ + 4 KOH → BTC-(COO⁻K⁺)₄ + 4 H₂O

Following the reaction, the solvent is typically removed under reduced pressure to yield the crude tetrapotassium salt. The resulting salt is a solid that is readily soluble in water and aqueous buffers, which is a critical property for its use in many biological and research applications where it is loaded into cells via microinjection or patch pipette. nih.gov

Table 1: General Steps for BTC, Tetrapotassium Salt Formation

| Step | Procedure | Purpose |

| 1. Dissolution | The free-acid form of BTC is dissolved in a suitable organic solvent (e.g., methanol or ethanol). | To ensure complete reaction with the base. |

| 2. Neutralization | A stoichiometric amount (four equivalents) of a potassium base (e.g., potassium hydroxide) is added. | To deprotonate the four carboxylic acid groups. |

| 3. Reaction | The mixture is stirred at room temperature until the neutralization is complete. | To form the tetrapotassium salt. |

| 4. Isolation | The solvent is evaporated, often using a rotary evaporator. | To isolate the solid salt product. |

| 5. Drying | The resulting solid is dried under a vacuum. | To remove residual solvent and water. |

Chromatographic and Crystallographic Purification Techniques

The purity of fluorescent indicators like BTC is paramount for accurate and reproducible experimental results. Impurities can lead to aberrant fluorescence signals or altered ion-binding affinities. High-performance liquid chromatography (HPLC) and X-ray crystallography are powerful techniques used to purify and characterize such compounds.

Chromatographic Purification: High-performance liquid chromatography (HPLC) is a principal method for the purification and analysis of fluorescent dyes and indicators. chromatographyonline.comresearchgate.netnewclothmarketonline.comnih.govnih.gov For a molecule like BTC, tetrapotassium salt, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this technique, the polar salt is passed through a nonpolar stationary phase.

Stationary Phase: Typically a C18-functionalized silica (B1680970) gel.

Mobile Phase: A gradient of polar solvents, such as water and acetonitrile or methanol, often with a pH-adjusting additive, is used to elute the compound.

Detection: The elution can be monitored using diode-array (DAD) and fluorescence (FLD) detectors, which provide information about the compound's absorption and emission spectra, confirming its identity and purity. newclothmarketonline.com

Chemical Derivatization for Specialized Research Applications

Synthesis of Acetoxymethyl (AM) Esters for Cellular Loading

A major challenge in studying intracellular ion concentrations is delivering polar indicators like BTC, tetrapotassium salt, across the nonpolar cell membrane. To overcome this, the carboxylate groups of the indicator are chemically masked to create a cell-permeant derivative. The most common method is the synthesis of acetoxymethyl (AM) esters.

The synthesis of BTC-AM involves reacting the tetrapotassium salt with an excess of an acetoxymethylating agent, such as bromomethyl acetate, in an anhydrous, nonpolar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The carboxylate anions act as nucleophiles, displacing the bromide and forming the AM esters.

BTC-(COO⁻K⁺)₄ + 4 BrCH₂OAc → BTC-(COOCH₂OAc)₄ + 4 KBr

This esterification neutralizes the negative charges of the carboxylate groups, transforming the polar, water-soluble indicator into a more hydrophobic, nonpolar molecule. nih.gov This increased lipophilicity allows the BTC-AM ester to readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM ester groups, regenerating the original, active tetracarboxylate indicator. This process also traps the indicator inside the cell, as the now-charged molecule cannot easily cross the membrane to exit.

Table 2: Key Stages of AM Ester Synthesis and Cellular Action

| Stage | Description | Key Reagents/Conditions |

| Esterification | The tetrapotassium salt is reacted to form the AM ester. | Bromomethyl acetate, anhydrous DMSO |

| Cellular Loading | The hydrophobic AM ester diffuses across the cell membrane. | Physiological buffer |

| Hydrolysis | Intracellular esterases cleave the AM ester groups. | Endogenous cellular esterases |

| Trapping | The polar, charged indicator is regenerated and trapped in the cytoplasm. | Intracellular environment |

Modification for Altered Spectral or Affinity Characteristics (e.g., BTC-5N)

The utility of a fluorescent indicator is defined by its spectral properties (excitation and emission wavelengths) and its binding affinity (dissociation constant, Kd) for the target ion. For specialized research applications, it is often necessary to tune these characteristics. This is achieved through the chemical modification of the core indicator structure. While specific details on a derivative named "BTC-5N" are not available in the surveyed literature, the principles of such modifications are well-established in the field of fluorescent probe design. nih.govmdpi.comnih.gov

Altering Spectral Properties: The absorption and emission wavelengths of a benzothiazole coumarin indicator are determined by its extended π-conjugated system. Modifications to this system can shift the spectra.

Electron-Donating/Withdrawing Groups: Introducing electron-donating groups (e.g., amines, ethers) or electron-withdrawing groups (e.g., nitro, halogens) onto the coumarin or benzothiazole rings can alter the energy of the electronic transitions, leading to shifts in the excitation and emission maxima. acs.orgnih.gov For example, increasing the electron-withdrawing character can sometimes decrease emission efficiency. acs.org

Extending Conjugation: Adding further aromatic rings or conjugated systems can shift the fluorescence to longer wavelengths (a red shift).

Tuning Binding Affinity: The affinity of BTC for ions like Ca²⁺ is determined by the geometry and electron density of its chelating pocket, which is formed by the four carboxylate groups.

Modifying the Chelating Moiety: Altering the structure that holds the carboxylate groups can change the size and shape of the binding pocket, thereby tuning the affinity and selectivity for different ions.

Adjusting Electrostatics: Introducing mutations or substituents near the ion-binding site can adjust the electrostatic character of the pocket, which can affect the stability of the ion-bound state and thus alter the Kd. researchgate.net This strategy is used to develop indicators with a wide range of binding affinities suitable for measuring different physiological ion concentrations. researchgate.netnih.gov

Table 3: Strategies for Modifying Indicator Properties

| Desired Change | Modification Strategy | Example Principle |

| Shift Emission Wavelength | Add electron-donating or -withdrawing groups to the aromatic system. | Alters the energy gap between the ground and excited states. |

| Increase Ca²⁺ Affinity (Lower Kd) | Optimize the linker length or geometry of the chelating groups. | Creates a more stable complex with the target ion. |

| Decrease Ca²⁺ Affinity (Higher Kd) | Introduce electrostatic changes near the binding pocket. | Destabilizes the ion-bound state. |

| Improve Ion Selectivity | Redesign the three-dimensional structure of the binding site. | Favors the coordination geometry of one ion over another. |

Spectroscopic Principles and Mechanistic Basis of Btc, Tetrapotassium Salt As a Cation Indicator

Molecular Photophysics of the Benzothiazole-Coumarin System

The fluorescence of BTC, tetrapotassium salt, arises from the conjugated π-electron system of its benzothiazole (B30560) and coumarin (B35378) moieties. The photophysical behavior of this system is dictated by the nature of its electronic transitions and the conformational flexibility of the molecule.

Electronic Transitions and Fluorescence Quantum Yield

The absorption of light by the benzothiazole-coumarin system promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This transition is typically a π→π* transition, characteristic of such aromatic systems. The subsequent return of the electron to the ground state can occur through radiative (fluorescence) or non-radiative pathways.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. While specific quantum yield values for the free and cation-bound forms of BTC, tetrapotassium salt are not extensively reported in readily available literature, studies on analogous benzothiazole-coumarin derivatives demonstrate that their quantum yields are highly sensitive to the molecular environment and substitution patterns. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the quantum yield. In the case of BTC, the binding of a cation is the primary modulator of its fluorescence efficiency.

Influence of Molecular Conformation on Luminescence

The three-dimensional structure of the benzothiazole-coumarin system plays a crucial role in its luminescence properties. The linkage between the benzothiazole and coumarin rings, as well as the appended chelating groups, allows for a degree of torsional freedom. The planarity of the molecule significantly impacts the extent of π-electron conjugation. A more planar conformation generally leads to a smaller HOMO-LUMO energy gap and enhanced fluorescence.

In the unbound state, the chelating side chains of BTC are flexible, and the molecule may adopt a conformation that is not perfectly planar, which can lead to non-radiative decay pathways and consequently, lower fluorescence intensity at certain excitation wavelengths. Upon binding a cation, the chelating groups coordinate with the ion, leading to a more rigid and planar conformation of the entire molecule. This rigidification restricts vibrational and rotational modes of non-radiative energy dissipation, thereby favoring the radiative decay pathway and enhancing fluorescence. This phenomenon is a key contributor to the chelation-enhanced fluorescence (CHEF) effect.

Cation-Induced Spectral Shifts and Ratiometric Measurement Theory

A defining characteristic of BTC as a cation indicator is the significant shift in its excitation spectrum upon binding with cations like Ca²⁺. This spectral shift is the foundation of ratiometric measurement, a technique that enhances the accuracy of ion concentration determination.

Excitation Wavelength Shifts upon Calcium Binding

In its free form, BTC, tetrapotassium salt, exhibits an excitation maximum at approximately 480 nm. researchgate.net Upon binding with Ca²⁺, this maximum shifts to around 401 nm. researchgate.net This hypsochromic shift (blue shift) is a direct consequence of the electronic perturbations induced by the cation. The coordination of the cation with the lone pair electrons of the nitrogen and oxygen atoms in the chelating groups alters the electronic distribution within the molecule. This change in electron density affects the energy levels of the HOMO and LUMO, leading to a change in the energy required for the electronic transition.

The emission maximum of BTC, however, remains relatively constant at approximately 529 nm regardless of whether it is in the free or Ca²⁺-bound state. researchgate.net This property allows for the use of a single emission wavelength for detection while varying the excitation wavelength.

Ratiometric measurements involve exciting the indicator at two different wavelengths—one near the excitation maximum of the bound form (e.g., 401 nm) and the other near the maximum of the free form (e.g., 480 nm)—and taking the ratio of the fluorescence intensities measured at the emission maximum (529 nm). This ratio is directly proportional to the concentration of the cation and is largely independent of factors that can affect single-wavelength measurements, such as indicator concentration, photobleaching, and instrumental variations. biologic.net

Theoretical Models of Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) Modulation

The significant increase in fluorescence intensity of BTC upon cation binding is explained by two primary theoretical models: Chelation-Enhanced Fluorescence (CHEF) and the modulation of Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect is a widely recognized mechanism in the design of fluorescent ion sensors. researcher.lifersc.org In the context of BTC, the chelating arms containing nitrogen and oxygen atoms possess lone pairs of electrons that can participate in non-radiative decay processes in the free indicator. Upon chelation with a cation, these lone pairs become involved in coordinate bonds, which reduces their ability to quench the fluorescence of the fluorophore. Furthermore, as mentioned in section 3.1.2, the rigidification of the molecular structure upon ion binding minimizes energy loss through vibrational and rotational modes, further enhancing the fluorescence quantum yield.

Photoinduced Electron Transfer (PET) Modulation: PET is another critical mechanism that can influence the fluorescence of ion indicators. nih.gov In a PET-based sensor, the molecule consists of a fluorophore, a receptor (the chelating part), and a spacer connecting them. In the absence of a target ion, photoexcitation of the fluorophore can be followed by the transfer of an electron from the receptor to the fluorophore, which quenches the fluorescence. When the target ion binds to the receptor, the energy level of the highest occupied molecular orbital of the receptor is lowered. This change in energy makes the electron transfer from the receptor to the excited fluorophore energetically unfavorable, thus "switching on" the fluorescence. In the benzothiazole-coumarin system of BTC, the chelating moieties can act as electron donors that quench the fluorescence of the coumarin fluorophore in the free state. The binding of Ca²⁺ inhibits this PET process, leading to a significant increase in fluorescence emission.

Binding Kinetics and Affinity Constants (Kd) Determination

The interaction between BTC and cations is characterized by its binding kinetics—the rates of association and dissociation—and its binding affinity, which is quantified by the dissociation constant (Kd).

The binding of a cation (C) to the indicator (I) can be represented by the following equilibrium:

I + C ⇌ IC

The dissociation constant (Kd) is the ratio of the dissociation rate to the association rate (kd/ka) and represents the cation concentration at which half of the indicator molecules are bound to the cation at equilibrium. nih.gov A lower Kd value indicates a higher affinity of the indicator for the cation. BTC is characterized as a low-affinity Ca²⁺ indicator, with a reported Kd in the range of 7 to 26 µM. nih.gov This low affinity makes it particularly suitable for measuring the high calcium concentrations that can occur within intracellular stores or during significant cellular signaling events, as it does not become saturated at these elevated levels.

The determination of Kd is typically performed by titrating the indicator with known concentrations of the cation and measuring the resulting change in fluorescence. The data is then fitted to a binding isotherm to calculate the Kd.

Table 1: Binding and Spectroscopic Properties of BTC, Tetrapotassium Salt

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (Free) | ~480 nm | researchgate.net |

| Excitation Maximum (Ca²⁺-bound) | ~401 nm | researchgate.net |

| Emission Maximum | ~529 nm | researchgate.net |

| Dissociation Constant (Kd) for Ca²⁺ | 7 - 26 µM | nih.gov |

| Dissociation Constant (Kd) for Mg²⁺ | >10 mM | uthscsa.edu |

| Binding Stoichiometry (BTC:Cation) | 1:1 | N/A |

Table 2: Cation Selectivity of BTC, Tetrapotassium Salt

| Cation | Binding and/or Spectral Change Observed | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Ca²⁺ | Yes | ~12 µM | uthscsa.edu |

| Mg²⁺ | No significant binding | >10 mM | uthscsa.edu |

| Zn²⁺ | Yes, with distinct spectral changes | Not specified | uthscsa.edu |

| Cd²⁺ | Yes | Not specified | uthscsa.edu |

| Gd³⁺ | Yes | Not specified | uthscsa.edu |

Note: The Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. nih.gov

Methodologies for Equilibrium and Kinetic Binding Studies

The characterization of a cation indicator like BTC, tetrapotassium salt involves determining its binding affinity (equilibrium) and the rates of association and dissociation (kinetics). These parameters are crucial for understanding its suitability for specific biological or chemical applications.

Equilibrium Binding Studies: The primary method for determining the equilibrium dissociation constant (Kd) of a fluorescent indicator is spectrofluorometric titration. This process involves preparing a series of solutions with a fixed concentration of the indicator (BTC) and varying concentrations of the target cation (e.g., Ca²⁺). The fluorescence intensity is measured at the specific excitation and emission wavelengths for the bound and unbound states.

The Kd is the concentration of the cation at which half of the indicator molecules are bound to the ion at equilibrium. nih.gov It can be calculated from the titration data using the following equation for ratiometric indicators:

Kd = [Ca²⁺] * [(R - Rmin) / (Rmax - R)] * (Fmax, λ2 / Fmin, λ2)

Where:

R is the ratio of fluorescence intensities at the two excitation wavelengths.

Rmin is the ratio in the absence of the cation.

Rmax is the ratio at saturating cation concentrations.

Fmin, λ2 and Fmax, λ2 are the fluorescence intensities at the second wavelength in the absence and presence of saturating cation, respectively.

This method allows for a precise determination of the binding affinity under specific experimental conditions.

Kinetic Binding Studies: While equilibrium studies describe the affinity, kinetic studies measure how fast the indicator binds and releases the ion. These on-rates (kₒₙ) and off-rates (kₒff) are important for tracking rapid changes in cation concentration. Stopped-flow spectroscopy is a common technique for measuring these fast kinetics. In this method, solutions of the indicator and the cation are rapidly mixed, and the change in fluorescence is monitored over a very short timescale (milliseconds). The resulting data can be fitted to kinetic models to determine the rate constants. Understanding these kinetics is vital for ensuring the indicator's response time is adequate for the biological or chemical process being studied.

Factors Influencing Dissociation Constants in Various Environments

The dissociation constant (Kd) of BTC, tetrapotassium salt is not an immutable value; it is highly sensitive to the chemical and physical properties of its environment. nih.govthermofisher.com Therefore, the Kd determined in a simple buffer solution may differ significantly from the effective Kd within a complex environment like a living cell. nih.govbiotium.com For accurate measurements, it is often necessary to perform an in situ calibration of the indicator in the specific experimental system. nih.govthermofisher.com

Several key factors can influence the binding affinity:

pH: The binding of cations by chelators like BTC is often pH-dependent. Changes in pH can alter the protonation state of the carboxylate groups in the chelating moiety, which are essential for coordinating the cation. This can directly impact the indicator's affinity for its target ion.

Ionic Strength: The total concentration of ions in the solution can affect the electrostatic interactions between the indicator and the target cation. In solutions of high ionic strength, the apparent affinity may decrease due to shielding of the electrostatic charges. nih.govthermofisher.com For instance, the Kd of some indicators for their primary ion is strongly dependent on the concentration of other competing ions (e.g., Na⁺ vs. K⁺). thermofisher.com

Temperature: Binding equilibria are temperature-dependent. Variations in temperature can alter the thermodynamics of the binding reaction, thereby changing the Kd value. nih.govthermofisher.com

Viscosity: The viscosity of the medium can affect the diffusion rates of the indicator and the cation, which can influence the kinetic rates of binding and dissociation and, consequently, the apparent equilibrium. nih.govthermofisher.com

Presence of Other Ions: BTC is highly selective for Ca²⁺, but other divalent or trivalent cations (e.g., Mg²⁺, Zn²⁺, Fe³⁺) could potentially interfere with the measurement by competing for the binding site, which can alter the apparent Kd for calcium. nih.gov

Protein Binding: In biological systems, fluorescent indicators can sometimes bind to proteins or lipids. thermofisher.combiotium.com Such interactions can alter the indicator's conformation and fluorescent properties, leading to a shift in its effective dissociation constant. nih.govthermofisher.com

The following tables summarize the reported binding properties of BTC and the qualitative impact of environmental factors on indicator dissociation constants.

Table 1: Reported Spectroscopic and Binding Properties of BTC, Tetrapotassium Salt for Calcium (Ca²⁺)

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | ~401 nm (Ca²⁺-bound) | caymanchem.com |

| ~480 nm (Ca²⁺-free) | caymanchem.comaatbio.com | |

| Emission Wavelength (λem) | ~529 nm | caymanchem.com |

| Dissociation Constant (Kd) | ~7 µM - 26 µM | bertin-bioreagent.comcaymanchem.com |

Table 2: General Influence of Environmental Factors on Indicator Dissociation Constants (Kd)

| Factor | Effect on Apparent Kd | Rationale |

|---|---|---|

| pH | Can increase or decrease | Alters protonation state of the chelating groups. nih.govthermofisher.com |

| Ionic Strength | Generally increases | Shields electrostatic interactions, weakening the binding. nih.govthermofisher.com |

| Temperature | Can increase or decrease | Affects the thermodynamics of the binding equilibrium. nih.govthermofisher.com |

| Presence of Competing Ions | Generally increases | Competing ions occupy the binding site, reducing affinity for the target ion. thermofisher.com |

| Protein/Lipid Binding | Can increase or decrease | Interactions can alter the conformation and availability of the indicator. nih.govthermofisher.combiotium.com |

Cation Selectivity and Specificity Profiling in Complex Research Matrices

Quantitative Assessment of Calcium Ion (Ca2+) Affinity

BTC, tetrapotassium salt is characterized as a low-affinity calcium indicator, which makes it particularly suitable for measuring high concentrations of Ca2+ as might be found in intracellular stores or during large-scale calcium signaling events. oxinst.comaatbio.com Its affinity for Ca2+ is quantified by its dissociation constant (Kd), the concentration of Ca2+ at which half of the indicator molecules are bound to the ion. Research has established the Kd of BTC for Ca2+ to be in the micromolar range, with reported values varying slightly depending on the specific experimental conditions such as pH, temperature, and ionic strength. uthscsa.edu

Published studies place the Kd for Ca2+ in the range of approximately 7 µM to 26 µM. oxinst.comuthscsa.eduuzh.ch One study specifically determined the Kd to be around 12 µM. uthscsa.eduresearchgate.net This low affinity prevents the indicator from becoming saturated in environments with high calcium levels, allowing for a broader dynamic range in experimental measurements. uthscsa.edu

| Parameter | Reported Value(s) | Source(s) |

| Dissociation Constant (Kd) for Ca2+ | ~7 µM | aatbio.comaatbio.com |

| Dissociation Constant (Kd) for Ca2+ | ~12 µM | uthscsa.eduresearchgate.net |

| Dissociation Constant (Kd) for Ca2+ | 7-26 µM | oxinst.comuthscsa.eduuzh.ch |

Methodological Approaches for Enhancing Selectivity in Experimental Systems

Given the potential for off-target binding, particularly by heavy metal ions, researchers can employ several strategies to enhance the selectivity of measurements made with BTC.

One effective method to mitigate the interference from heavy metal cations is the concurrent use of a high-affinity chelator that is selective for the interfering ions but not for Ca2+. N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a cell-permeable, heavy metal chelator that fits this profile perfectly. TPEN has a high affinity for ions such as Zn2+, but a low affinity for Ca2+ and Mg2+. researchgate.net

By introducing TPEN into the experimental system, any contaminating heavy metal ions that could bind to BTC are effectively sequestered. This approach has been successfully used to prevent Zn2+ interference with the signals from other calcium-sensitive fluorescent dyes. researchgate.net The application of TPEN thereby isolates the fluorescence signal of BTC, ensuring it more accurately reflects the concentration of Ca2+.

Beyond chemical manipulation, analytical methods are essential for the accurate quantification of ion concentrations from fluorescence signals. For ratiometric indicators like BTC, this involves a calibration procedure to determine key parameters under the specific conditions of the experiment (e.g., in vitro or in vivo). oxinst.comuzh.ch

The process typically involves measuring the fluorescence ratio at zero Ca2+ (Rmin, determined using a Ca2+-free solution with a chelator like EGTA) and at saturating Ca2+ (Rmax). uzh.ch By creating a calibration curve with solutions of known Ca2+ concentrations, the dissociation constant (Kd) of the indicator can be precisely determined for that specific environment. aatbio.com This calibration inherently corrects for factors such as dye concentration, cell thickness, and photobleaching. oxinst.com While this method does not eliminate interference from other ions, a properly conducted calibration provides the necessary foundation to interpret fluorescence changes accurately and can help identify anomalous responses that may be due to off-target binding.

Advanced Methodological Applications in Pre Clinical and in Vitro Research Systems

High-Resolution Fluorescence Imaging Techniques

BTC's utility extends to high-resolution fluorescence imaging, allowing for detailed visualization and measurement of cation dynamics within cellular and subcellular compartments. Its ratiometric nature, where the ratio of fluorescence intensities at two different excitation wavelengths is used, provides a significant advantage in quantitative imaging by minimizing the effects of variable dye concentration, cell thickness, and photobleaching. nih.govwustl.eduaatbio.com

While BTC is well-suited for conventional and confocal fluorescence microscopy, its application in more advanced techniques such as super-resolution imaging or as a component in Förster Resonance Energy Transfer (FRET)-based sensors is not extensively documented in current scientific literature. These advanced methods often require specific photophysical properties, such as photoswitching for techniques like STORM or dSTORM, or precise spectral overlap and linker chemistry for FRET, which may necessitate the development of specialized BTC derivatives.

The ratiometric properties of BTC are particularly advantageous for the quantitative analysis of spatiotemporal cation dynamics. nih.gov By capturing images at two excitation wavelengths (approximately 400 nm and 485 nm) and calculating the ratio of the resulting fluorescence emission, researchers can generate quantitative maps of intracellular Ca²⁺ concentrations. nih.govwustl.edu This approach allows for the tracking of both the spatial distribution and the temporal changes of cation levels within living cells.

In studies with cultured neurons, ratio imaging with BTC has been successfully employed to distinguish between graded neuronal Ca²⁺ responses to different concentrations of glutamate (B1630785) receptor agonists, a task for which higher-affinity indicators like Fura-2 were not suitable. nih.govwustl.edu The low affinity of BTC makes it ideal for measuring these moderate to high calcium concentrations without becoming saturated. nih.govwustl.edu

Key Parameters for Ratiometric Imaging with BTC:

| Parameter | Wavelength (nm) | Description |

| Excitation 1 | ~400 | Excitation wavelength for Ca²⁺-bound BTC |

| Excitation 2 | ~485 | Excitation wavelength for Ca²⁺-free BTC |

| Emission | ~540 | Emission wavelength for both forms |

Data derived from technical datasheets and research articles. nih.govaatbio.com

Care must be taken during quantitative imaging with BTC to minimize phototoxicity and photodegradation of the dye. Prolonged exposure to high-intensity illumination can lead to a gradual loss of responsiveness to Ca²⁺. nih.govwustl.edu Therefore, it is crucial to use the lowest possible light intensity and exposure times that still provide an adequate signal-to-noise ratio. nih.govwustl.edu

Flow Cytometry-Based Analysis of Cellular Cation Concentrations

The application of BTC, tetrapotassium salt in flow cytometry for the analysis of cellular cation concentrations is not a commonly reported methodology. While flow cytometry is a powerful technique for measuring intracellular ion concentrations in large populations of cells, the preferred indicators for this application are typically dyes with higher fluorescence quantum yields and compatibility with the standard laser lines available on most cytometers, such as Indo-1 and the Fluo series of indicators. aatbio.comthermofisher.comnih.govaatbio.comthermofisher.com The excitation profile of BTC may not be optimally matched for the laser configurations of standard flow cytometers, potentially limiting its utility in this specific application.

Spectrofluorimetric Assays for Ensemble Cation Measurements

Spectrofluorimetry provides a means to measure the average cation concentration across a population of cells or in a solution. BTC is well-suited for these ensemble measurements due to its ratiometric properties, which allow for accurate determination of Ca²⁺ concentrations in cell suspensions or lysates. nih.gov

A typical spectrofluorimetric assay using BTC involves the following steps:

Loading: The cell-permeant acetoxymethyl (AM) ester form of BTC is loaded into the cell population. nih.govaatbio.com

Hydrolysis: Intracellular esterases cleave the AM groups, trapping the active BTC indicator inside the cells. nih.govaatbio.com

Measurement: The fluorescence emission at approximately 540 nm is measured while alternating the excitation wavelength between ~400 nm and ~480 nm. aatbio.com

Calibration: The ratio of the fluorescence intensities (F400/F480) is then used to calculate the Ca²⁺ concentration based on a calibration curve generated using solutions with known Ca²⁺ concentrations.

This method has been used to characterize the properties of the indicator and to assess its response to ionophores like ionomycin (B1663694) in neuronal cultures. nih.gov

Spectroscopic Properties of BTC:

| Property | Value |

| Excitation Maximum (Ca²⁺-bound) | ~401 nm |

| Excitation Maximum (Ca²⁺-free) | ~480 nm |

| Emission Maximum | ~529-540 nm |

| Dissociation Constant (Kd) for Ca²⁺ | ~7-26 µM |

Data compiled from various sources. nih.govuthscsa.eduaatbio.com

Applications in Defined Biological Models and Systems

BTC, tetrapotassium salt, and its AM ester derivative are particularly useful for studying calcium homeostasis in cellular cultures, especially when investigating phenomena that involve large influxes of Ca²⁺. nih.govwustl.edu

Neuronal Cultures: In cultured neurons, BTC/AM has been demonstrated to load readily and exhibit minimal compartmentalization within organelles. nih.govwustl.edu This is a crucial characteristic for accurately measuring cytosolic Ca²⁺ levels. Its low affinity for Ca²⁺ makes it superior to high-affinity indicators like Fura-2 for quantifying the large increases in intracellular calcium that occur in response to excitotoxic stimuli, such as high concentrations of N-methyl-D-aspartate (NMDA). nih.govwustl.edu

Research Findings in Neuronal Cultures using BTC:

| Experimental Condition | Observation | Significance |

| Exposure to 10-50 µM NMDA | Graded increases in intracellular Ca²⁺ were resolved by BTC, whereas Fura-2 was saturated. nih.govwustl.edu | Demonstrates BTC's utility in studying neuronal excitotoxicity and conditions of high Ca²⁺ influx. |

| Assessment of dye compartmentalization | Minimal sequestration of BTC in organelles was confirmed by digitonin (B1670571) lysis and Co²⁺ quenching. nih.govwustl.edu | Validates the use of BTC for measuring cytosolic Ca²⁺ concentrations. |

Isolated Organelles: While the primary application of BTC has been in whole-cell systems, its properties suggest potential utility in studies of isolated organelles that handle high concentrations of calcium, such as the sarcoplasmic reticulum or mitochondria under certain pathological conditions. However, specific studies extensively documenting the use of BTC in isolated organelle preparations are not widely available in the current literature. The principles of spectrofluorimetry with BTC could be adapted to measure Ca²⁺ uptake and release from these isolated organelles.

Analysis of Calcium Signaling Pathways in Neural and Muscular Tissue Models

The analysis of calcium (Ca²⁺) signaling is fundamental to understanding neuronal and muscular function. Intracellular Ca²⁺ dynamics are tightly regulated, and tools that can modulate Ca²⁺ concentration are invaluable. Polyanionic compounds, particularly those with multiple carboxylate groups, can act as Ca²⁺ chelators. For instance, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), often used as its tetrapotassium salt, is a well-known Ca²⁺ chelator that is instrumental in studying calcium signaling.

Theoretically, BTC, tetrapotassium salt, with its four carboxylate groups, possesses the chemical structure necessary to chelate divalent cations like Ca²⁺. This chelation would reduce the concentration of free intracellular Ca²⁺, thereby buffering calcium transients. In neural and muscular tissue models, such a compound could potentially be used to:

Probe the necessity of Ca²⁺ for specific cellular events: By introducing the chelator and observing the inhibition or alteration of a process (e.g., neurotransmitter release, muscle contraction), researchers can infer the direct role of Ca²⁺.

Prevent Ca²⁺-induced cytotoxicity: In models of neuronal injury, excessive Ca²⁺ influx is a key step in cell death pathways. A chelator could be used to determine the extent to which buffering intracellular Ca²⁺ can be neuroprotective.

However, without empirical data on the Ca²⁺ binding affinity (Kd), kinetics, and cell permeability of BTC, tetrapotassium salt, its utility as a research tool in this context remains hypothetical.

| Potential Application | Underlying Principle | Required Compound Characteristics |

| Buffering rapid Ca²⁺ transients | Sequestration of free Ca²⁺ ions | High affinity (low Kd), rapid binding kinetics |

| Investigating slow Ca²⁺ signaling | Modulation of baseline Ca²⁺ levels | Moderate affinity, cell permeability |

| Neuroprotection studies | Reduction of Ca²⁺ overload | High buffering capacity, low intrinsic toxicity |

Investigations into Intracellular Calcium Store Release Mechanisms

Intracellular organelles, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), serve as critical Ca²⁺ stores. The release of Ca²⁺ from these stores is a key component of many signaling cascades. Pharmacological tools are essential for dissecting the mechanisms of store release, which is mediated by channels such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine (B192298) receptor (RyR).

A Ca²⁺ chelator like BTC, tetrapotassium salt could theoretically be used to study store release by:

Buffering cytosolic Ca²⁺ to uncouple store release from downstream effects: This would allow researchers to study the regulation of the release channels themselves without the confounding influence of subsequent Ca²⁺-activated processes.

Investigating calcium-induced calcium release (CICR): By controlling the local Ca²⁺ concentration, a chelator could help to elucidate the sensitivity and spatial dynamics of CICR, a process where a small influx of Ca²⁺ triggers a larger release from intracellular stores.

The effectiveness of BTC, tetrapotassium salt in these applications would depend on its ability to be loaded into the cytoplasm of cells and its specific interactions (or lack thereof) with the Ca²⁺ release channels.

Role in Understanding Excitotoxicity and Receptor Activation Pathways

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. A primary mechanism of excitotoxicity is the massive influx of Ca²⁺ through NMDA receptor channels.

A potent intracellular Ca²⁺ chelator can be a crucial tool for studying excitotoxicity. If BTC, tetrapotassium salt were to function as such, its applications could include:

Determining the role of Ca²⁺ overload in excitotoxic cell death: By loading neurons with the chelator prior to glutamate exposure, researchers could test the hypothesis that preventing the rise in intracellular Ca²⁺ is sufficient to prevent cell death.

Dissecting Ca²⁺-dependent downstream pathways: Excitotoxicity activates numerous Ca²⁺-dependent enzymes, such as calpains and nitric oxide synthase. A chelator would allow for the investigation of which of these pathways are most critical to the neurotoxic cascade.

The utility of BTC, tetrapotassium salt would be contingent on its ability to effectively buffer the large and rapid Ca²⁺ influx that occurs during excitotoxic stimulation without having direct effects on the glutamate receptors themselves.

| Excitotoxicity Research Question | Potential Role of a Ca²⁺ Chelator |

| Is Ca²⁺ influx necessary for neuronal death? | Buffer intracellular Ca²⁺ to observe effects on cell viability. |

| Which downstream pathways are Ca²⁺-dependent? | Inhibit Ca²⁺-dependent enzyme activation. |

| What is the threshold of Ca²⁺ concentration for toxicity? | Titrate the amount of chelator to control the peak Ca²⁺ levels. |

Mechanistic Studies of Ion-Dependent Biomolecular Processes (e.g., Protein Aggregation, Amyloid Fibril Formation)

The aggregation of proteins into amyloid fibrils is a hallmark of many neurodegenerative diseases. The process of protein aggregation can be influenced by various factors, including the presence of metal ions. While some ions can promote aggregation, chelating agents are sometimes studied for their potential to inhibit this process by sequestering these ions.

There is no specific literature indicating that BTC, tetrapotassium salt is used in this area. However, polyanionic compounds can sometimes interact with amyloidogenic proteins. If BTC, tetrapotassium salt were to be investigated in this context, it could potentially:

Modulate aggregation by chelating metal ions: If a particular metal ion is known to promote the aggregation of a protein (e.g., Cu²⁺ or Zn²⁺ with amyloid-beta), a chelator could be used to test the effect of its removal.

Directly interact with the protein: The polyanionic nature of the molecule could lead to electrostatic interactions with charged residues on the protein, potentially altering its aggregation propensity.

These potential applications are highly speculative and would require extensive empirical validation.

Integration into High-Throughput Screening (HTS) Platforms for Modulator Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for their effects on a biological target. Assays based on intracellular Ca²⁺ flux are a common HTS format for identifying modulators of G-protein coupled receptors (GPCRs) and ion channels.

For BTC, tetrapotassium salt to be integrated into an HTS platform, it would most likely serve as a tool compound rather than a compound to be screened. For example:

As a control for Ca²⁺ chelation: In screens where a decrease in a Ca²⁺ signal is the desired outcome, a known chelator could be used as a positive control.

To quench signals in assay development: During the development of a Ca²⁺ flux assay, a chelator could be used to confirm that the observed signal is indeed due to changes in Ca²⁺ concentration.

The suitability of BTC, tetrapotassium salt for HTS would depend on its solubility, stability in assay buffers, and lack of interference with the detection method (e.g., fluorescence). Given the lack of data, its applicability remains unknown.

| HTS Application | Potential Function of BTC, Tetrapotassium Salt |

| Assay Positive Control | Induce a maximal decrease in Ca²⁺ signal through chelation. |

| Signal Quenching | Validate that the assay signal is Ca²⁺-dependent. |

While the chemical structure of BTC, tetrapotassium salt suggests a potential for calcium chelation, there is currently no available scientific literature to support its use in the advanced pre-clinical and in vitro research applications detailed in this article. The discussions provided are based on theoretical possibilities and analogies to well-characterized polycarboxylate chelators. Further research would be required to determine if BTC, tetrapotassium salt has the appropriate physicochemical and pharmacological properties to be a useful tool in these sophisticated areas of study.

Comparative Analysis with Benchmark Fluorescent Cation Indicators

Relative Performance Assessment Against Fura-2, Indo-1, and Other BAPTA-Based Probes

BTC's performance characteristics distinguish it from high-affinity calcium indicators like Fura-2 and Indo-1. As a low-affinity probe, its dissociation constant (Kd) for Ca2+ is in the micromolar range (approximately 7-26 µM), making it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators. nih.govmedchemexpress.comcaymanchem.com In contrast, Fura-2 has a much higher affinity for calcium, with a Kd of approximately 145 nM, making it ideal for monitoring resting or near-resting intracellular Ca2+ levels. aatbio.com

Spectroscopically, BTC is a ratiometric indicator that exhibits a significant shift in its excitation maximum upon binding Ca2+, from approximately 480 nm in the Ca2+-free form to 401 nm when saturated, with a consistent emission maximum around 529 nm. caymanchem.com This ratiometric property is a key advantage shared with Fura-2 and Indo-1, as it allows for the correction of artifacts arising from variations in dye concentration, cell thickness, or photobleaching. thermofisher.com Fura-2 also functions as an excitation-ratio dye, with its excitation peak shifting from 363 nm (Ca2+-free) to 335 nm (Ca2+-saturated), while its emission remains stable at about 510 nm. aatbio.com Indo-1, conversely, is an emission-ratio dye; it is excited at a single wavelength (around 350 nm), and its emission maximum shifts from ~475 nm in the absence of Ca2+ to ~400 nm upon Ca2+ binding. aatbio.com

| Parameter | BTC, tetrapotassium salt | Fura-2 | Indo-1 |

|---|---|---|---|

| Ca2+ Dissociation Constant (Kd) | ~7-26 µM | ~145 nM | ~230 nM |

| Ratiometric Type | Excitation | Excitation | Emission |

| Excitation Wavelengths (Ca2+-free / Ca2+-bound) | ~480 nm / ~401 nm | ~363 nm / ~335 nm | ~350 nm |

| Emission Wavelengths (Ca2+-free / Ca2+-bound) | ~529 nm | ~512 nm / ~505 nm | ~475 nm / ~400 nm |

| Quantum Yield (Ca2+-free / Ca2+-bound) | Data not available | 0.23 / 0.49 | 0.38 / 0.56 |

Considerations for Indicator Selection Based on Calcium Concentration Ranges and Experimental Requirements

The selection of an appropriate fluorescent cation indicator is paramount for obtaining accurate and meaningful experimental data. The primary determinant in this decision is the expected range of calcium concentrations to be measured.

High Calcium Concentrations (>1 µM): For experimental systems where Ca2+ levels are expected to rise into the high micromolar range, such as during neuronal excitotoxicity or in studies of intracellular calcium stores, a low-affinity indicator like BTC is the superior choice. nih.govcaymanchem.com High-affinity indicators like Fura-2 become saturated at these levels, rendering them unable to report further increases in Ca2+ concentration accurately. nih.gov Studies have shown that BTC can resolve graded neuronal responses to stimuli in the 10-50 µM range, whereas Fura-2 could not distinguish between these stimuli. nih.govwustl.edu

Resting and Low Calcium Concentrations (<1 µM): For measuring basal intracellular Ca2+ levels or subtle changes near resting concentrations (typically ~100 nM), high-affinity indicators such as Fura-2 and Indo-1 are required. Their low Kd values provide the necessary sensitivity to detect small fluctuations in Ca2+.

Experimental setup and instrumentation are also critical factors. BTC's excitation in the visible range (400-480 nm) can be an advantage, potentially reducing cellular autofluorescence and phototoxicity associated with the UV excitation required for Fura-2 and Indo-1. nih.govuthscsa.edu The choice between an excitation-ratio (BTC, Fura-2) and an emission-ratio (Indo-1) indicator often depends on the specific capabilities of the imaging system, such as the speed of wavelength switching for excitation versus the filter setup for emission. aatbio.com

Influence of Cell Permeability and Loading Strategies (Salt vs. AM Ester) on Experimental Outcomes

Fluorescent indicators are typically introduced into cells in one of two forms: as a membrane-impermeant salt or a membrane-permeant acetoxymethyl (AM) ester. The chosen strategy significantly impacts the experimental workflow and potential outcomes.

Salt Form (e.g., BTC, tetrapotassium salt): The salt form is inherently water-soluble and cannot cross the cell membrane. nih.gov Therefore, it must be loaded into cells using invasive techniques such as microinjection, electroporation, or diffusion from a patch pipette. While these methods can be technically demanding, they offer precise control over the intracellular indicator concentration and are suitable for single-cell studies or when a rapid equilibration of the dye is needed.

AM Ester Form (e.g., BTC, AM): The AM ester form is a lipophilic derivative that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant indicator which is then trapped in the cytoplasm. nih.gov This method is non-invasive and allows for the simultaneous loading of a large population of cells, making it ideal for studies using cell cultures and fluorescence microscopy. Research has shown that BTC, AM is readily loaded into neurons and rapidly hydrolyzed. nih.govwustl.edu A potential drawback of AM ester loading is the possibility of incomplete de-esterification, leading to Ca2+-insensitive fluorescence, and the compartmentalization of the dye within organelles like mitochondria or the endoplasmic reticulum. nih.govwustl.edu However, studies focusing on BTC, AM have reported minimal issues with compartmentalization. nih.govwustl.edu Another consideration is the active extrusion of the de-esterified dye from the cell by organic anion transporters, which can lead to signal loss over time.

Comparative Analysis of Photostability and Environmental Sensitivity

The reliability of fluorescent indicators is also contingent on their stability under experimental conditions, particularly their resistance to photobleaching and their sensitivity to environmental factors like pH.

Photostability: BTC has been described as being susceptible to photodamage. nih.govuthscsa.edu Under cumulative fluorescence illumination, BTC can gradually become unresponsive to intracellular Ca2+, an effect that can be mitigated by reducing the intensity or duration of the excitation light. nih.govwustl.edu In comparison, Fura-2 is generally considered to be more resistant to photobleaching than Indo-1. thermofisher.comnih.gov While Indo-1 is often noted for its higher sensitivity to photobleaching, some studies report that under specific conditions, its photobleaching is minimal and does not significantly affect measurements over moderate time courses. nih.gov

Environmental Sensitivity: The fluorescence properties of these indicators can be influenced by intracellular conditions other than Ca2+ concentration. BTC is reported to be sensitive to alterations in pH. nih.govuthscsa.edu This is a critical consideration, as many cellular processes can involve shifts in intracellular pH, which could then confound the Ca2+ measurement. Fura-2's Ca2+ measurements are also known to be influenced by changes in intracellular pH. A key advantage of BTC is its low sensitivity to magnesium (Mg2+), an ion present at high concentrations within cells that can interfere with some Ca2+ indicators. medchemexpress.comwustl.edu Interestingly, BTC's fluorescence is significantly enhanced by the presence of other metal ions, such as zinc (Zn2+), suggesting it may also serve as a fluorescent indicator for these ions under specific experimental conditions. nih.govuthscsa.edu

| Characteristic | BTC, tetrapotassium salt | Fura-2 | Indo-1 |

|---|---|---|---|

| Photostability | Susceptible to photodamage; can become unresponsive with prolonged illumination. | Relatively resistant to photobleaching. | Generally considered more sensitive to photobleaching than Fura-2. |

| pH Sensitivity | Sensitive to pH alterations. | Measurements can be influenced by intracellular pH. | Data less commonly reported, but BAPTA-based probes generally show some pH sensitivity. |

| Mg2+ Sensitivity | Low | Low, but Ca2+ binding is perturbed by physiological Mg2+ levels. | Low, but Ca2+ binding is perturbed by physiological Mg2+ levels. |

| Other Ion Sensitivity | Fluorescence enhanced by Zn2+, Cd2+, Gd3+. | High selectivity for Ca2+. | High selectivity for Ca2+. |

Computational Chemistry and Theoretical Modeling of Btc, Tetrapotassium Salt

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Cation Binding

The interaction between the benzenetetracarboxylate (BTC) anion and cations, such as its native potassium ions or other metal ions, is fundamental to its function. Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable for studying these binding events.

QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of the BTC-cation complex with high accuracy. These calculations can determine key parameters like binding energies, optimal coordination geometries, and the nature of the chemical bonds formed. For instance, studies on the interaction of the BTC ligand with various metal ions, such as lanthanides, have been performed to understand the structure of coordination polymers. rsc.orgresearchgate.net A DFT study on the complexation of Eu(3+) with benzenetetracarboxylic acid provides a template for how such calculations can elucidate the binding process, including energetics and electronic transitions. sigmaaldrich.com Similar computational approaches can be applied to model the specific binding of K+ ions to the four carboxylate groups of the BTC anion, predicting the most stable coordination modes and the energetic favorability of binding.

MD simulations complement QM methods by modeling the dynamic behavior of the BTC, tetrapotassium salt in solution over time. rsc.org These simulations can track the movement of the BTC anion, potassium cations, and surrounding solvent molecules, providing insights into the stability of the complex, the exchange dynamics of bound cations, and the structure of the solvation shell. nih.govnih.gov For example, an MD simulation could reveal how water molecules are arranged around the carboxylate groups and how this arrangement is perturbed upon the binding of additional cations.

Table 1: Example of Theoretical Data from QM Simulations of Cation Binding to BTC Anion

| Cation | Coordination Site(s) | Calculated Binding Energy (kJ/mol) | Key Interatomic Distances (Å) |

| K+ | Carboxylate O1, O2 | -120 | K-O: 2.75 |

| Mg2+ | Carboxylate O1, O2 | -250 | Mg-O: 2.10 |

| Ca2+ | Carboxylate O1, O2, O3 | -235 | Ca-O: 2.40 |

| Eu3+ | Carboxylate O1, O2, O3, O4 | -450 | Eu-O: 2.55 |

Note: This table contains illustrative data based on typical values for similar systems, as specific computational studies on BTC, tetrapotassium salt were not available.

Prediction of Spectroscopic Properties and Conformational Changes upon Cation Complexation

A key application of BTC-based compounds is in chemical sensing, where cation binding leads to a measurable change in spectroscopic properties. Computational methods are crucial for predicting and interpreting these changes.

Time-Dependent DFT (TD-DFT) is a powerful QM method used to predict electronic absorption and emission spectra. By calculating the energies of electronic transitions, TD-DFT can predict how the UV-Vis absorption and fluorescence spectra of the BTC anion will shift upon binding to a cation. nih.gov The coordination of a metal ion alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), leading to changes in the observed color or fluorescence intensity. nih.gov For example, the formation of coordination polymers between BTC and metals like zinc has been shown to result in significant luminescent properties, which can be modeled computationally. rsc.org

While the benzene (B151609) ring of BTC is rigid, the four carboxylate groups have rotational freedom. Cation binding can lock these groups into specific orientations, representing a distinct conformational change. nih.gov Molecular modeling can predict the preferred conformations of the free and cation-bound BTC anion. This conformational locking can influence the molecule's spectroscopic properties and its interaction with its environment. These subtle structural rearrangements are important for the selectivity and sensitivity of BTC as an indicator. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Indicator Design

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its functional activity. In the context of BTC, computational SAR approaches enable the rational design of new indicators with enhanced properties, such as higher selectivity, stronger binding affinity, or larger spectroscopic responses. mdpi.com

By systematically modifying the BTC scaffold in silico (e.g., by adding substituent groups to the benzene ring) and calculating the resulting properties, researchers can identify promising new indicator candidates without the need for extensive trial-and-error synthesis. This computational screening process is often referred to as virtual screening or rational design. consensus.appnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed by building a statistical relationship between calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) and experimentally measured activities for a series of related compounds. orientjchem.org For benzene carboxylic acids, QSAR models have been used to correlate properties like pKa and the partition coefficient with biological activity. orientjchem.org A similar approach could be used to design BTC-based indicators with tailored cation-sensing capabilities. rsc.org

Table 2: Example of a SAR Study on BTC Derivatives for Indicator Design

| Derivative | Substituent Group | Predicted λmax Shift upon K+ Binding (nm) | Predicted Binding Affinity (log K) |

| BTC (Parent) | -H | +15 | 3.5 |

| Amino-BTC | -NH2 | +30 | 3.8 |

| Nitro-BTC | -NO2 | +10 | 3.2 |

| Methoxy-BTC | -OCH3 | +25 | 3.7 |

Note: This table presents hypothetical data to illustrate the principles of computational SAR studies.

Development of Predictive Models for Indicator Performance in Biological Environments

For an indicator to be useful in a biological setting, it must function reliably in a complex and dynamic environment containing numerous potential interferents. Computational modeling is being used to develop predictive models that can forecast an indicator's performance under such conditions.

These models go beyond simple cation binding and attempt to simulate the indicator's interactions with a wide range of biological components, such as proteins, lipids, and other small molecules. MD simulations can be used to study how a BTC-based indicator might non-specifically bind to a protein or partition into a cell membrane, which could affect its availability and sensing function. mdpi.com

Furthermore, multi-scale modeling approaches can be developed to predict the indicator's response by incorporating environmental factors like pH, ionic strength, and viscosity. By parameterizing these models with data from QM and MD simulations, it becomes possible to predict how the indicator's calibration curve might change from a simple buffer solution to a complex biological fluid like blood plasma or cytoplasm. While still a developing area, these predictive models are essential for the translation of novel chemical indicators from the laboratory to real-world biological and clinical applications.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| BTC, tetrapotassium salt | Tetrapotassium 1,2,4,5-benzenetetracarboxylate |

| BTC (anion/ligand) | 1,2,4,5-Benzenetetracarboxylate |

| H4BTC / Pyromellitic acid | 1,2,4,5-Benzenetetracarboxylic acid |

Future Directions and Emerging Research Frontiers

Rational Design and Synthesis of Next-Generation BTC-Based Probes

The rational design of fluorescent probes is a cornerstone of advancing biological imaging. nih.govaddgene.org This approach involves strategically modifying chemical structures to fine-tune photophysical properties and functionality. nih.gov For BTC, future development hinges on the synthesis of novel derivatives that address current limitations and expand its utility.

A primary goal is the development of BTC analogs with a range of cation affinities. While BTC's low affinity for Ca²⁺ (dissociation constant, Kd ≈ 7-26 µM) is ideal for measuring high calcium levels, probes with even lower or moderately higher affinities based on the same BTC scaffold would allow for a more graduated monitoring of calcium signals across different cellular compartments and pathological states. frontiersin.orgnih.gov For instance, probes tailored for the micromolar to millimolar Ca²⁺ concentrations found in the endoplasmic reticulum would be highly valuable. acs.org Computational modeling and structure-activity relationship studies can guide the synthesis of these next-generation probes, predicting how modifications to the chelating moiety will alter binding kinetics. jneurosci.orgnih.gov

Another avenue of exploration is the modification of BTC's spectral properties. Shifting the excitation and emission wavelengths to the red or near-infrared spectrum would enhance tissue penetration and reduce autofluorescence, making new probes more suitable for in vivo imaging. elifesciences.orgsemanticscholar.org Furthermore, increasing the quantum yield and photostability are critical objectives. BTC has been noted for its susceptibility to photodamage, which can limit long-term imaging experiments. uthscsa.edunih.gov The rational incorporation of photostabilizing moieties into the BTC backbone could mitigate this issue, leading to more robust and reliable probes.

Finally, expanding the portfolio of BTC-based probes to selectively detect other cations is a promising frontier. Research has already shown that BTC's fluorescence is sensitive to other metal ions, notably exhibiting a significant fluorescence increase in the presence of Zn²⁺. uthscsa.edunih.gov This suggests that the BTC scaffold could be rationally modified to create a family of selective indicators for various physiologically important cations beyond calcium.

Table 1: Key Parameters for Rational Probe Design

| Parameter | Current BTC Property | Desired Future Property | Rationale |

|---|---|---|---|

| Cation Affinity (Kd) | Low affinity for Ca²⁺ (~7-26 µM) frontiersin.orgnih.gov | Tunable range of affinities (lower and higher) | To accurately measure a wider spectrum of cation concentrations in various cellular contexts. acs.orgnih.gov |

| Spectral Properties | Excitation/Emission: ~401/529 nm frontiersin.org | Red-shifted excitation/emission (>600 nm) | Deeper tissue penetration, reduced phototoxicity, and minimal spectral overlap with other probes. elifesciences.org |

| Photostability | Susceptible to photodamage uthscsa.edunih.gov | Increased resistance to photobleaching | Enables longer-term imaging experiments with greater signal stability. |

| Cation Selectivity | Primarily for Ca²⁺, but sensitive to Zn²⁺ uthscsa.edunih.gov | High selectivity for other cations (e.g., Zn²⁺, Fe²⁺) | Development of a toolkit of probes for monitoring different ion dynamics. |

Integration with Optogenetic and Chemogenetic Tools for Cation Manipulation

A major leap in neuroscience and cell biology has been the development of optogenetics and chemogenetics, which allow for the precise control of specific cell populations. mightexbio.com The integration of these manipulation techniques with simultaneous cation imaging offers an unprecedented ability to both control and observe cellular activity in real-time. mightexbio.comfrontiersin.orgnih.gov